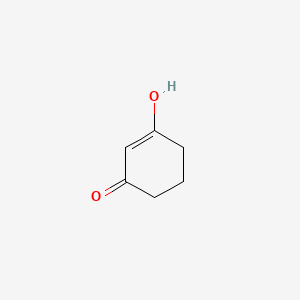

![molecular formula C6H7F2NO2 B2385416 [5-(1,1-Difluoroethyl)isoxazol-3-yl]methanol CAS No. 861136-15-4](/img/structure/B2385416.png)

[5-(1,1-Difluoroethyl)isoxazol-3-yl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

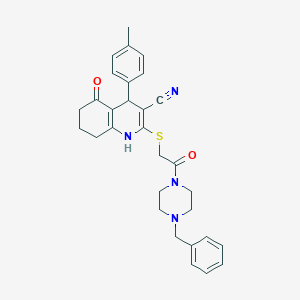

“[5-(1,1-Difluoroethyl)isoxazol-3-yl]methanol” is a chemical compound with the molecular formula C6H7F2NO2 . It has a molecular weight of 163.12 . The compound is in liquid form .

Molecular Structure Analysis

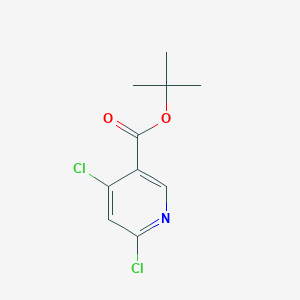

The InChI code for “[5-(1,1-Difluoroethyl)isoxazol-3-yl]methanol” is 1S/C6H7F2NO2/c1-6(7,8)5-2-4(3-10)9-11-5/h2,10H,3H2,1H3 . This code provides a specific representation of the molecule’s structure.

Physical And Chemical Properties Analysis

“[5-(1,1-Difluoroethyl)isoxazol-3-yl]methanol” is a liquid at room temperature .

Aplicaciones Científicas De Investigación

Synthesis of Isoxazole Derivatives

- Isoxazole derivatives, such as 5-Amino-3-(pyrrol-2-yl)isoxazoles, have been synthesized using reactions involving hydroxylamine in methanol. These derivatives showcase the potential of [5-(1,1-Difluoroethyl)isoxazol-3-yl]methanol in facilitating diverse chemical syntheses (Sobenina et al., 2005).

Cytotoxic Activity in Cancer Research

- Novel isoxazole derivatives, synthesized through reactions with aldoxime and NaOCl in DCM, have been screened for cytotoxic activity against human cancer cell lines. This highlights the role of isoxazole compounds in cancer research and drug development (Rao et al., 2014).

Corrosion Inhibition Studies

- Compounds containing isoxazole groups have been studied for their efficiency as corrosion inhibitors. For instance, isoxazole derivatives have shown potential in inhibiting corrosion of mild steel in acidic environments, demonstrating their utility in material science and engineering (Sadeghzadeh et al., 2021).

Biotransformation Studies

- Research on isoxazole rings has revealed interesting biotransformation pathways, including enzyme-catalyzed ring cleavages in human liver microsomes. This indicates the importance of isoxazole derivatives in studying metabolic pathways and potential drug interactions (Yu et al., 2011).

Synthesis of Anticonvulsant Agents

- Isoxazole derivatives have been synthesized and evaluated for anticonvulsant activities. This points to their potential application in the development of new therapeutic agents for treating seizures (Malik & Khan, 2014).

Electrophilic Reactivity Studies

- The electrophilic reactivity of isoxazole derivatives has been a subject of interest, exploring their interaction with various ions and molecules, which is crucial for understanding their chemical behavior and potential applications in organic synthesis (Cottyn et al., 2009).

Synthesis of Antibacterial and Antifungal Agents

- New isoxazole derivatives have been synthesized and characterized for their potential as antibacterial and antifungal agents. This research area is crucial for discovering new drugs to combat infectious diseases (Sanjeeva et al., 2022).

Safety and Hazards

The safety information for “[5-(1,1-Difluoroethyl)isoxazol-3-yl]methanol” includes several hazard statements: H226, H315, H319, H335 . These codes correspond to flammable liquid and vapor (H226), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Propiedades

IUPAC Name |

[5-(1,1-difluoroethyl)-1,2-oxazol-3-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F2NO2/c1-6(7,8)5-2-4(3-10)9-11-5/h2,10H,3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVDZXOPVMFSQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NO1)CO)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2385336.png)

![methyl 3-(3,4-difluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2385338.png)

![N-[(1-hydroxycyclopentyl)methyl]cyclohexanecarboxamide](/img/structure/B2385345.png)

![N-(4-fluorophenyl)-2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2385349.png)